Abiraterone

Catalog No.
S548891
CAS No.
154229-19-3
M.F
C24H31NO
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abiraterone

CAS Number

154229-19-3

Product Name

Abiraterone

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

GZOSMCIZMLWJML-VJLLXTKPSA-N

Synonyms

17-(3-pyridyl)androsta-5,16-dien-3beta-ol, abiraterone, CB 7598, CB-7598, CB7598

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)O

Mechanism of Action:

Abiraterone acetate, also known by its brand name Zytiga®, is a medication approved by the US Food and Drug Administration (FDA) for the treatment of castration-resistant prostate cancer (CRPC) []. Its primary mechanism of action involves inhibiting the enzyme 17α-hydroxylase and C17,20-lyase, both of which are crucial for the production of androgens in the body, including testosterone []. These enzymes are collectively known as cytochrome P450 17A1 (CYP17A1) []. By blocking androgen production, abiraterone aims to starve prostate cancer cells, which often rely on androgens for growth and survival [, ].

Clinical Efficacy in CRPC:

Extensive clinical research has established abiraterone's efficacy in treating CRPC. Multiple phase II and III clinical trials have demonstrated significant improvements in overall survival, progression-free survival, and other clinical outcomes for patients with CRPC treated with abiraterone compared to placebo [, , ]. These findings have led to the FDA approval of abiraterone in combination with prednisone for the treatment of metastatic CRPC, both before and after docetaxel chemotherapy [, ].

Ongoing Research:

While abiraterone has become a cornerstone therapy for CRPC, research continues to explore its potential applications and optimize its use. Ongoing research efforts are focused on:

  • Combination therapies: Investigating the effectiveness of combining abiraterone with other anti-cancer agents or novel therapies to potentially improve treatment outcomes [].
  • Identifying resistance mechanisms: Understanding how prostate cancer cells develop resistance to abiraterone treatment and developing strategies to overcome this resistance [].
  • Exploring new indications: Studying the potential application of abiraterone for the treatment of other hormone-sensitive cancers or other stages of prostate cancer [].

Abiraterone is a synthetic androstane steroid, specifically known as 17-(3-pyridinyl)androsta-5,16-dien-3β-ol acetate. It is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer. Abiraterone functions as a potent, irreversible, and selective inhibitor of the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors. This inhibition leads to a significant decrease in serum testosterone levels and other androgens, which are pivotal in the progression of prostate cancer .

Abiraterone undergoes several chemical transformations, particularly after oral administration as its prodrug form, abiraterone acetate. In vivo, abiraterone acetate is hydrolyzed to abiraterone by esterases. The primary metabolic pathway involves the conversion of abiraterone to inactive metabolites such as abiraterone sulfate and N-oxide abiraterone sulfate, formed by cytochrome P450 enzymes (CYP3A4 and SULT2A1) in the liver . The nucleophilic attack of thiol groups on abiraterone's covalent warhead has also been noted in some studies, indicating complex interactions at the molecular level .

Abiraterone exhibits significant biological activity through its inhibition of CYP17A1. This enzyme catalyzes two key reactions: converting pregnenolone and progesterone into their 17α-hydroxy derivatives and subsequently forming dehydroepiandrosterone and androstenedione. By inhibiting this enzyme, abiraterone effectively reduces androgen levels, which are essential for the growth of prostate cancer cells . Additionally, abiraterone acts as a partial antagonist of the androgen receptor and inhibits other steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase and steroid 11β-hydroxylase .

The synthesis of abiraterone typically involves several steps:

  • Starting Material: The synthesis begins with commercially available starting materials such as androstadienol.
  • Formation of the Pyridine Ring: A pyridine ring is introduced at the C17 position through various synthetic pathways.
  • Acetylation: The hydroxyl group at C3β is acetylated to form abiraterone acetate.
  • Purification: The final product is purified using techniques like chromatography to yield pure abiraterone acetate for pharmaceutical use .

Abiraterone is primarily indicated for:

  • Metastatic Castration-Resistant Prostate Cancer: It is used in combination with prednisone to manage advanced prostate cancer that no longer responds to hormonal therapy.
  • Hormone-Sensitive High-Risk Metastatic Prostate Cancer: Abiraterone can be employed earlier in treatment regimens for patients with high-risk features .

Abiraterone has several notable interactions:

  • With Prednisone: It is often prescribed alongside prednisone to mitigate potential side effects related to mineralocorticoid excess due to CYP17 inhibition.
  • Drug Interactions: Abiraterone is highly protein-bound (>99%) and can interact with other medications metabolized by CYP3A4, leading to altered drug levels and effects . Monitoring for hypertension and hypokalemia is essential during treatment due to these interactions.

Several compounds exhibit similar mechanisms or applications as abiraterone. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
EnzalutamideAndrogen receptor antagonistDirectly blocks androgen receptors; does not require metabolic activation.
Finasteride5α-reductase inhibitorReduces dihydrotestosterone levels; primarily affects androgen metabolism rather than synthesis.
DutasterideDual 5α-reductase inhibitorInhibits both type I and type II isoforms of 5α-reductase; broader action compared to finasteride.
CabazitaxelChemotherapy agentWorks by disrupting microtubule function; used after docetaxel failure.

Abiraterone's uniqueness lies in its specific targeting of androgen biosynthesis through CYP17A1 inhibition, differentiating it from other compounds that may act on different pathways or receptors involved in androgen signaling .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

349.240564612 g/mol

Monoisotopic Mass

349.240564612 g/mol

Heavy Atom Count

26

Appearance

White Solid

Melting Point

224-226 °C

UNII

G819A456D0

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abiraterone is indicated for the treatment of **metastatic castration-resistant prostate cancer (mCRPC)** in combination with [methylprednisolone] or [prednisone]. In Europe and Canada, it is also used in patients with mCRPC who are asymptomatic or mildly symptomatic after the failure of androgen deprivation therapy for whom chemotherapy is not yet clinically indicated. In Europe, it is used in patients whose disease has progressed on or after a docetaxel-based chemotherapy regimen. In Canada, it is used in patients who have received prior chemotherapy containing [docetaxel] after the failure of androgen deprivation therapy. Abiraterone is indicated in combination with [prednisone] for the treatment of **metastatic high-risk castration-sensitive prostate cancer (CSPC)**. In Europe and Canada, it may also be used in combination with [prednisolone] and androgen deprivation therapy in newly diagnosed patients. In Canada and the US, abiraterone is also available in a combination product with [niraparib], which is indicated with [prednisone] for the treatment of adults with deleterious or suspected deleterious BRCA-mutated (BRCAm) mCRPC. In Canada, this combination product is also used with [prednisolone] and is reserved for patients who are asymptomatic or mildly symptomatic, and in whom chemotherapy is not clinically indicated.

Livertox Summary

Abiraterone is a steroidal antiandrogen used to treat metastatic, castration-resistant prostate cancer. Abiraterone is associated with an appreciable rate of serum enzyme elevation during therapy and with rare but potentially severe instances of acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Pharmacology

Abiraterone is associated with decreases in PSA levels, tumor shrinkage (as evaluated by RECIST criteria), radiographic regression of bone metastases and improvement in pain. Levels of adrenocorticotropic hormones increased up to 6-fold but this can be suppressed by dexamethasone.
Abiraterone is a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.

ATC Code

L02BX03
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BX - Other hormone antagonists and related agents
L02BX03 - Abiraterone

Mechanism of Action

17α-hydroxylase/C17,20-lyase (CYP17) is a key enzyme in androgen biosynthesis. It is primarily expressed in testicular, adrenal, and prostatic tumours. CYP17 catalyzes the 17α-hydroxylation of pregnenolone and progesterone to their 17α-hydroxy derivative, followed by subsequent cleavage of the C 20,21-acetyl group to yield dehydroepiandrosterone (DHEA) and androstenedione. DHEA and androstenedione are precursors of testosterone. Aberrant androgen levels and unregulated androgen receptor signalling have been implicated in the development and progression of various prostate cancers. Androgen-sensitive prostatic carcinoma responds to treatment that decreases androgen levels. Androgen deprivation therapies, such as treatment with GnRH agonists or orchiectomy, decrease androgen production in the testes but do not affect androgen production by the adrenals or in the tumour. Abiraterone inhibits CYP17 to block androgen production. Inhibition of CYP17 can also result in increased mineralocorticoid production by the adrenals.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

154229-19-3

Absorption Distribution and Excretion

Geometric mean (± SD) Cmax was 73 (± 44) ng/mL and AUC0-∞ was 373 (± 249) ng x hr/mL following a single dose of 500 mg abiraterone acetate in overnight-fasted healthy subjects. Dose proportionality was observed in single doses of abiraterone acetate ranging from 125 mg to 625 mg. A group of patients with mCRPC received a daily dose of 1,000 mg: at steady-state, the mean (± SD) Cmax was 226 (± 178) ng/mL and AUC was 993 (± 639) ng x hr/mL. Following oral administration of abiraterone acetate to patients with metastatic castration-resistant prostate cancer, the median Tmax was two hours. _In vivo_, abiraterone acetate is converted to abiraterone. In clinical studies of other abiraterone acetate formulations, abiraterone acetate plasma concentrations were below detectable levels (< 0.2 ng/mL) in > 99% of the analyzed samples. Systemic exposure to abiraterone is increased when abiraterone acetate is administered with food. Abiraterone Cmax was approximately 6.5-fold higher, and AUC0-∞ was 4.4-fold higher when a single dose of abiraterone acetate 500 mg was administered with a high-fat meal (56-60% fat, 900-1,000 calories) compared to overnight fasting in healthy subjects. Given the normal variation in the content and composition of meals, taking abiraterone with meals has the potential to result in increased and highly variable exposures.
Following oral administration of 14C-abiraterone acetate, approximately 88% of the radioactive dose is recovered in feces: the major compounds present in feces are unchanged abiraterone acetate and abiraterone, accounting for approximately 55% and 22% of the administered dose, respectively. Approximately 5% of the dose is recovered in urine.
The mean (± SD) apparent steady-state volume of distribution is 19,669 (± 13,358) L.

Metabolism Metabolites

The conversion of abiraterone acetate to abiraterone, the active metabolite, is likely to be mediated by esterases, although specific esterases have not been identified. In human plasma, the two main circulating metabolites are abiraterone sulfate, which is formed by CYP3A4 and SULT2A1, and N-oxide abiraterone sulfate, which is formed by SULT2A1. These metabolites each account for about 43% of abiraterone exposure and are pharmacologically inactive.
Abiraterone has known human metabolites that include abiraterone sulfate.

Wikipedia

Abiraterone

Biological Half Life

In patients with mCRPC, the mean (± SD) terminal half-life of abiraterone in plasma is 12 (± 5) hours.

Use Classification

Human drugs -> Zytiga -> EMA Drug Category
Endocrine therapy -> Human pharmacotherapeutic group
Human drugs -> Abiraterone Accord -> EMA Drug Category

Dates

Modify: 2023-08-15
O'Donnell A, Judson I, Dowsett M, Raynaud F, Dearnaley D, Mason M, Harland S, Robbins A, Halbert G, Nutley B, Jarman M: Hormonal impact of the 17alpha-hydroxylase/C(17,20)-lyase inhibitor abiraterone acetate (CB7630) in patients with prostate cancer. Br J Cancer. 2004 Jun 14;90(12):2317-25. [PMID:15150570]
Ryan CJ, Cheng ML: Abiraterone acetate for the treatment of prostate cancer. Expert Opin Pharmacother. 2013 Jan;14(1):91-6. doi: 10.1517/14656566.2013.745852. Epub 2012 Nov 30. [PMID:23199349]

Explore Compound Types